molecular formula C13H14ClN B1329409 Benzhydrylamine hydrochloride CAS No. 5267-34-5

Benzhydrylamine hydrochloride

Cat. No.: B1329409
CAS No.: 5267-34-5
M. Wt: 219.71 g/mol
InChI Key: CIHWJRSPVJBHGT-UHFFFAOYSA-N
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Description

Benzhydrylamine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is a derivative of benzhydrylamine, which is also known as diphenylmethylamine. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydrylamine hydrochloride can be synthesized through several methods. One common method involves the reduction of benzophenone oxime. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Benzhydrylamine hydrochloride undergoes various chemical reactions, including:

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

    Hydrolysis: It can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzhydrylamine hydrochloride involves its ability to act as an aminating agent. It can donate an amino group to various substrates, facilitating the formation of primary amines. This process is crucial in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Uniqueness: Benzhydrylamine hydrochloride is unique due to its high reactivity as an aminating agent and its cost-effectiveness compared to other similar compounds. It is also versatile in its applications across various fields, making it a valuable compound in both research and industry .

Properties

IUPAC Name

diphenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHWJRSPVJBHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200644
Record name Benzhydrylammonium chloride
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5267-34-5
Record name Benzenemethanamine, α-phenyl-, hydrochloride (1:1)
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Record name Benzhydrylammonium chloride
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Record name Benzhydrylamine hydrochloride
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Record name Benzhydrylammonium chloride
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Record name Benzhydrylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of Benzhydrylamine hydrochloride and how does this influence its properties?

A1: this compound (α-phenylbenzylammonium chloride) exhibits a helical C2 molecular conformation. [] This conformation arises from the specific arrangement of its phenyl rings, which are twisted at angles of 57.8° and 68.3°. [] This unique helical structure could influence the compound's interactions with other molecules and potentially contribute to its activity in various chemical reactions or biological systems. Further research is needed to fully elucidate the impact of this conformation on the compound's properties.

Q2: How is this compound typically prepared and what are its common applications in organic synthesis?

A2: this compound is synthesized by reacting phenylmagnesium bromide (a phenyl Grignard reagent) with phenylacetonitrile, followed by treatment with hydrochloric acid. [] This yields the hydrochloride salt of Benzhydrylamine.

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